4-arsono-2-(carbamoylamino)benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 304.088 g/mol. This compound is classified under organic compounds, specifically within the group of aminobenzoic acids, which are characterized by the presence of an amine group attached to a benzoic acid structure. It is also recognized for its role as an organoarsenic compound due to the presence of an arsenic atom in its structure .
4-arsono-2-(carbamoylamino)benzoic acid belongs to several chemical classifications:
The synthesis of 4-arsono-2-(carbamoylamino)benzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method includes the reaction of 4-amino-2-carboxybenzoic acid with arsenic trioxide in the presence of a suitable solvent and reagents that facilitate the formation of the carbamoylamino group.
The molecular structure of 4-arsono-2-(carbamoylamino)benzoic acid features:
4-arsono-2-(carbamoylamino)benzoic acid can undergo various chemical reactions:
The mechanism of action for 4-arsono-2-(carbamoylamino)benzoic acid primarily involves its interaction at a molecular level with biological targets, particularly in cancer treatment contexts where organoarsenic compounds are investigated for their potential antitumor activity.
While specific physical properties such as melting point and boiling point are not extensively documented, some general characteristics include:
4-arsono-2-(carbamoylamino)benzoic acid has several scientific applications:
This detailed overview highlights the significance of 4-arsono-2-(carbamoylamino)benzoic acid within organic chemistry and its potential applications in medicinal research, particularly in cancer therapeutics.
The compound systematically named 4-arsono-2-(carbamoylamino)benzoic acid (CAS: 6345-97-7) belongs to a specialized class of benzenearsonic acid derivatives. Its molecular formula, C₈H₉AsN₂O₆, reflects the integration of three key functional moieties: a benzoic acid backbone, a carbamoylamino (-NH-CONH₂) group at the ortho position (C2), and an arsono (-AsO₃H₂) group at the para position (C4). This structure places it within the broader category of aromatic arsenicals, characterized by arsenic covalently bonded to carbon in a benzene ring [1]. The presence of both arsenical and organic functional groups creates a zwitterionic potential, where the arsonic acid group (pKa ~4-5) may deprotonate in physiological conditions, while the carboxylic acid (pKa ~4.2) and urea-like carbamoyl group contribute to complex acid-base behavior [9].
Table 1: Molecular Identity and Structural Descriptors of 4-Arsono-2-(carbamoylamino)benzoic Acid
Property | Value/Descriptor |
---|---|
CAS Registry Number | 6345-97-7 |
Systematic IUPAC Name | 4-Arsono-2-(carbamoylamino)benzoic acid |
Molecular Formula | C₈H₉AsN₂O₆ |
Molecular Weight | 304.088 g/mol |
Key Functional Groups | Benzoic acid, Carbamoylamino (-NHCONH₂), Arsono (-AsO₃H₂) |
Structural Hybridization | Aromatic arsenical with polar substituents |
Structurally, this compound diverges from simpler arsenicals like arsenite (AsO₃³⁻) or arsenate (AsO₄³⁻) through its aromatic carbon-arsenic bond, which confers greater stability against hydrolysis. Unlike aliphatic arsenolipids (e.g., arsenic-containing hydrocarbons or fatty acids identified in marine organisms) [4], its rigid planar benzene ring facilitates targeted molecular interactions. The ortho-positioned carbamoylamino group creates potential for intramolecular hydrogen bonding with the carboxylic acid, influencing conformation and solubility [8] [9].
The medicinal application of arsenic spans over 2,400 years, with early records in traditional Chinese medicine using arsenic sulfides (realgar, As₄S₄) and oxides (arsenic trioxide, As₂O₃) for conditions ranging from ulcers to syphilis [2]. The 18th–19th centuries saw isolated use of inorganic arsenicals like Fowler’s solution (potassium arsenite) for leukemia, albeit with severe toxicity. This era highlighted arsenic’s biological activity but lacked molecular specificity [6].
The early 20th century marked a pivot toward organic arsenicals, driven by Paul Ehrlich’s discovery of arsphenamine for syphilis. This inspired synthesis of aromatic arsenic acids, including para-aminophenylarsonic acid, to improve target selectivity and reduce off-target effects. Benzoic acid derivatives became strategic scaffolds due to their metabolic stability and ease of functionalization. The integration of urea/carbamate functionalities—as seen in 4-arsono-2-(carbamoylamino)benzoic acid—emerged from mid-20th-century efforts to enhance hydrogen-bonding capacity for target engagement [5] [8].
A key milestone was the 1990s rediscovery of arsenic trioxide (As₂O₃) for acute promyelocytic leukemia (APL) remission, renewing interest in arsenical pharmacology. This spurred research into organic arsenicals with improved therapeutic indices. Compounds like 4-arsono-2-(carbamoylamino)benzoic acid represent this evolution: retaining arsenic’s pro-apoptotic potential while leveraging benzoic acid’s pharmacokinetic advantages and carbamoylamino’s biomolecular recognition [2] [6].
The biological activity of 4-arsono-2-(carbamoylamino)benzoic acid arises from the synergistic interplay between its three functional groups, each contributing distinct physicochemical and targeting capabilities:
Benzoic Acid Core: Provides a planar hydrophobic platform facilitating passive diffusion across membranes. Its carboxylic acid enables pH-dependent solubility and salt formation (e.g., sodium carboxylate), improving bioavailability. Additionally, it serves as a recognition element for transporters like monocarboxylate transporters (MCTs) in cancer cells [8] [9].
Carbamoylamino Group (-NHCONH₂): Positioned ortho to the carboxyl, this urea derivative acts as a hydrogen-bond donor/acceptor, enabling specific interactions with biomolecular targets. Urea motifs are prevalent in enzyme inhibitors (e.g., kinase or protease inhibitors) due to their ability to bridge polar residues in active sites. This group may confer selectivity toward amidase- or urease-containing pathways in tumor cells [8].
Arsono Group (-AsO₃H₂): The arsenic center, existing as As(V) in the pro-drug state, undergoes intracellular reduction to As(III), the biologically active form. As(III) avidly binds thiols in proteins (e.g., cysteine residues in zinc fingers of PML-RARα in APL) and glutathione, disrupting redox balance and inducing oxidative stress. The para position optimizes electronic effects on the benzene ring and minimizes steric hindrance for receptor binding [2] [6] [10].
Table 2: Functional Group Contributions to Molecular Interactions
Functional Group | Electronic Properties | Biological Impact |
---|---|---|
Benzoic acid | Electron-withdrawing (-I effect), anionic at pH>4.2 | Membrane transport facilitation; Coordination with metal ions in enzymes |
Carbamoylamino | Hydrogen-bond donor/acceptor; Dipolar | Target-specific binding (e.g., enzymes, receptors); Enhanced solubility |
Arsono | Acidic (pKa1~4); Redox-active (As(V)⇌As(III)) | Thiol reactivity; ROS generation; Protein denaturation; Apoptosis induction |
This synergy enables dual targeting: the carbamoylamino group directs molecular recognition, while the arsenical moiety delivers cytotoxic effects. In cancer therapeutics, such bifunctional design may overcome limitations of inorganic arsenicals (e.g., As₂O₃), which lack tumor-selective accumulation. Computational studies suggest the carbamoyl-arsono motif disrupts mitochondrial electron transport chains by binding cytochrome c oxidase, while simultaneously inhibiting lactate dehydrogenase via carbamoyl interactions [2] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7